Technical Guide: Chemical Structure & Synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
Technical Guide: Chemical Structure & Synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
This technical guide details the chemical structure, synthesis, and physicochemical properties of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine .[1][2] This compound represents a specialized scaffold in medicinal chemistry, belonging to the class of 2-arylcycloalkylamines , often investigated for Central Nervous System (CNS) activity, particularly as monoamine transporter modulators or NMDA receptor antagonists.[1][2][3]
[1][2]
Executive Summary
2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine is a bicyclic organic amine characterized by a seven-membered cycloheptane ring fused to a phenyl group bearing an ortho-trifluoromethyl (
-
Primary Application: Fragment-based drug discovery (CNS targets).[1][2][3]
-
Key Structural Feature: The expanded 7-membered ring introduces unique conformational flexibility compared to rigid cyclohexyl analogs, potentially altering binding selectivity at targets like the Dopamine Transporter (DAT) or NMDA receptor.[1][2][3]
-
CAS Registry: While the specific amine is often a catalog item (e.g., analogous to CAS 1391241-53-4 for the cyclohexyl variant), its precursor ketone (CAS 1274529-76-8) is the primary commercial entry point.[1][2]
Chemical Structure & Stereochemistry[3]
Core Identification
| Property | Detail |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine |
| Molecular Formula | |
| Molecular Weight | 257.30 g/mol |
| Core Scaffold | Phenylcycloheptylamine |
| Substituents |
Conformational Analysis
The cycloheptane ring exists primarily in a twist-chair conformation, which is more flexible than the chair conformation of cyclohexane.[1][3]
-
Ortho-Effect: The
group at the ortho-position of the phenyl ring creates significant steric bulk.[1][2] This forces the phenyl ring to twist out of coplanarity with the C1-C2 bond of the cycloheptane to minimize steric clash with the adjacent amine or ring protons.[1][3] -
Stereoisomerism: The molecule possesses two chiral centers at C1 and C2.[1][3]
Synthetic Methodology
The most robust synthetic route utilizes the commercially available ketone, 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (CAS 1274529-76-8), via reductive amination.[1][2]
Reaction Scheme Diagram
The following flowchart illustrates the reductive amination pathway.
Figure 1: Synthetic pathway from the aryl-cycloheptanone precursor to the target amine.[1][2]
Detailed Protocol: Reductive Amination
Objective: Convert the ketone carbonyl to a primary amine.[1][3]
Reagents:
-
Starting Material: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (1.0 eq)[1][2]
-
Ammonium Acetate (
) (10.0 eq)[1][2][3] -
Sodium Cyanoborohydride (
) (1.5 eq)[1][2][3]
Step-by-Step Workflow:
-
Imine Formation: Dissolve the ketone (1 mmol) in dry Methanol (10 mL). Add Ammonium Acetate (10 mmol) and stir at room temperature for 30 minutes to permit equilibrium formation of the imine species.
-
Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (1.5 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1][2][3]
-
Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 minutes.
-
Workup: Basify with NaOH (aq) to pH > 10. Extract with Dichloromethane (
).[1][2][3] -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in DCM with 1% ).
Physicochemical Properties & Characterization
Predicted Physical Data
| Parameter | Value (Predicted) | Context |
| LogP | 3.8 – 4.2 | Highly Lipophilic due to |
| pKa | 9.5 – 10.2 | Typical for primary cycloalkylamines.[1][3] |
| Boiling Point | ~310°C | At 760 mmHg.[1][3] |
| Solubility | Low in water; High in DCM, DMSO, MeOH.[1][3] | Requires salt formation (HCl) for aqueous bio-assays.[3] |
Analytical Fingerprint (Expected)[1][2][3]
-
NMR (400 MHz,
): -
NMR: Single peak around -60 ppm (characteristic of Ar-
).[1][2] -
Mass Spectrometry (ESI+): m/z = 258.15
.[1][2][3]
Pharmacological Context (SAR)
This molecule is a homolog of established bioactive amines.[1][3] Its activity profile is governed by the spatial arrangement of the lipophilic phenyl ring and the cationic amine.[3]
Structure-Activity Relationship (SAR) Logic
The "2-phenylcycloalkylamine" scaffold is a pharmacophore found in:
-
Monoamine Reuptake Inhibitors: The distance between the aromatic centroid and the nitrogen atom is critical for binding to DAT/NET transporters.[1][3] The cycloheptane ring increases this distance and flexibility compared to cyclohexane analogs.[1][3]
-
NMDA Antagonists: Similar to the ketamine scaffold (which is a cyclohexanone), the 2-phenyl group provides hydrophobic interaction.[1][3] The
group enhances metabolic stability against ring hydroxylation.[1][3]
Figure 2: Structure-Activity Relationship (SAR) flow for the 2-arylcycloheptylamine class.
References
-
Sigma-Aldrich. (2024).[1][3] Product Specification: 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine (Homolog Reference). Retrieved from [1][2]
-
BLD Pharm. (2024).[1][3] Product Detail: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8).[1][2][4] Retrieved from [1][2][3]
-
PubChem. (2024).[1][3] Compound Summary: 2-phenylcycloheptan-1-amine derivatives. Retrieved from [1][2][3]
- Journal of Medicinal Chemistry. (Generic Citation for Class). Structure-activity relationships of 2-arylcycloalkylamines as monoamine reuptake inhibitors. (Note: General class reference).
